2-Methyldecane

Fuel Surrogate Modeling Distillation Curve Analysis Physical Chemistry

Procure 2-Methyldecane (CAS 67167-66-2) for its unique role in GTL kerosene surrogates and as a precise GC reference standard (Kovats RI 1063). Its specific branched structure is essential; substitution with n-undecane or 3-methyldecane will compromise the validity of your analytical and modeling results. Ensure reproducibility by sourcing this exact isomer.

Molecular Formula C11H24
Molecular Weight 156.31 g/mol
CAS No. 67167-66-2
Cat. No. B1670052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyldecane
CAS67167-66-2
SynonymsDecane, 2-methyl-;  2-Methyldecane;  2-Methyl, decane.
Molecular FormulaC11H24
Molecular Weight156.31 g/mol
Structural Identifiers
SMILESCCCCCCCCC(C)C
InChIInChI=1S/C11H24/c1-4-5-6-7-8-9-10-11(2)3/h11H,4-10H2,1-3H3
InChIKeyCNPVJWYWYZMPDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyldecane (CAS 67167-66-2): Properties and Role as a C11 Branched Alkane Reference


2-Methyldecane (CAS 67167-66-2), also referenced as 6975-98-0 or 90622-57-4, is an acyclic branched hydrocarbon belonging to the class of alkanes, with the molecular formula C11H24 and a molecular weight of 156.31 g/mol [1]. As a methyl-substituted decane, this compound exists as a colorless to pale yellow liquid under standard conditions, exhibiting a calculated density of 0.742 g/cm³ at 20 °C and a boiling point of 189.3 °C [2]. Due to its branched structure, 2-Methyldecane is practically insoluble in water (estimated 1.7E-5 g/L at 25 °C) and possesses a high logP (XlogP3-AA: 5.9), indicating strong hydrophobicity and a tendency to partition into non-polar phases or membranes [3].

2-Methyldecane (CAS 67167-66-2): Why Substituting with Other C11 Alkanes or Branched Isomers Compromises Experimental Integrity


In applications ranging from analytical chemistry to fuel research, substituting 2-Methyldecane with a generic C11 alkane like n-undecane or even a close positional isomer like 3-Methyldecane is not scientifically sound. The position of the methyl branch directly dictates critical physicochemical properties such as boiling point, density, and chromatographic retention time. For instance, the boiling point of 2-Methyldecane (189.3 °C) is measurably distinct from that of n-undecane (196 °C) and its 3-methyl isomer (188 °C), which impacts distillation behavior and vapor pressure in fuel surrogates [1]. Furthermore, in analytical chemistry, the Kovats Retention Index is a unique fingerprint for compound identification; a mismatch in this index, even by a few units, can lead to misidentification in complex hydrocarbon mixtures [2]. Therefore, procurement decisions must be guided by the specific branching pattern of 2-Methyldecane to ensure reproducibility in calibration, modeling, and synthesis.

2-Methyldecane (CAS 67167-66-2): Quantified Performance Differentiation vs. Key Analogs


Boiling Point Differentiation in the 2-Methylalkane Homologous Series

2-Methyldecane exhibits a boiling point of 189.3 °C, which is precisely intermediate between its C10 and C12 homologs, 2-methylnonane (166.9 °C) and 2-methylundecane (208.9 °C), respectively [1]. This specific boiling point is critical for designing fuel surrogates that accurately replicate the distillation curve of target fuels like Gas-To-Liquid (GTL) kerosene, where 2-Methyldecane has been explicitly incorporated at a 32% mass fraction in validated surrogate mixtures [2].

Fuel Surrogate Modeling Distillation Curve Analysis Physical Chemistry

Density and Volumetric Properties for Fuel Property Prediction

At 20 °C (293.15 K), the liquid density of 2-Methyldecane is 738.4 kg/m³ (0.738 g/cm³) [1]. This value is significantly higher than that of its linear C10 counterpart, n-decane, which has a reported density of approximately 730 kg/m³ (0.730 g/cm³) at the same temperature [2]. The higher density of the branched 2-Methyldecane, despite having a higher molecular weight than n-decane, is attributed to the more compact molecular packing enabled by the methyl branch.

Renewable Fuel Research Thermophysical Property Modeling Hydrotreated Renewable Fuels (HRF)

Chromatographic Resolution and Identification via Kovats Retention Index

The definitive identification of 2-Methyldecane in complex volatile mixtures is achieved through its unique Kovats Retention Index (RI). On a standard non-polar DB-5 column, 2-Methyldecane exhibits a reported RI of 1063 [1]. This value is distinct from the RI of its linear C11 analog, n-undecane, which is defined as 1100 by convention [2]. The 37-unit difference provides the necessary resolution to distinguish this branched alkane from the linear chain standard in a GC chromatogram.

Gas Chromatography GC-MS Metabolomics Volatile Organic Compound Analysis

2-Methyldecane (CAS 67167-66-2): Key Application Scenarios Validated by Quantitative Evidence


Development and Validation of Surrogate Mixtures for Gas-To-Liquid (GTL) and Renewable Fuels

Researchers formulating surrogate mixtures to model the combustion behavior of GTL kerosene should prioritize 2-Methyldecane. Its specific boiling point of 189.3 °C and liquid density of 738.4 kg/m³ (at 20 °C) make it an essential component for accurately replicating the distillation curve and density of real-world alternative fuels [1]. Its established use at a 32% mass fraction in validated surrogates for GTL kerosene demonstrates its critical role in achieving target fuel properties [2].

High-Resolution Gas Chromatography (GC) and GC-MS Reference Standard

For analytical chemists engaged in metabolomics, environmental monitoring, or petrochemical analysis, 2-Methyldecane is an indispensable reference compound. Its well-documented Kovats Retention Index of 1063 on a DB-5 column provides a precise and instrument-independent metric for peak identification, distinguishing it from n-undecane (RI 1100) [3]. This ensures accurate identification and quantification of 2-Methyldecane in complex matrices where it may occur as a natural volatile component or a process byproduct [4].

Fundamental Research on Thermophysical Properties of Branched Alkanes

Physicochemists and engineers investigating the structure-property relationships of hydrocarbons can utilize 2-Methyldecane as a model compound. The detailed experimental data available for its density (e.g., 738.4 kg/m³ at 20 °C) across a wide temperature range (283.15 K to 373.15 K) [1] supports the development and validation of molecular simulation force fields and group contribution methods for predicting the behavior of larger, more complex branched alkanes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyldecane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.